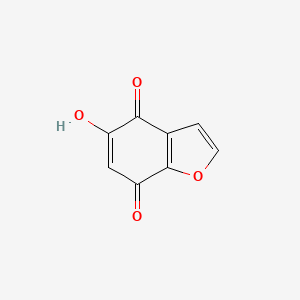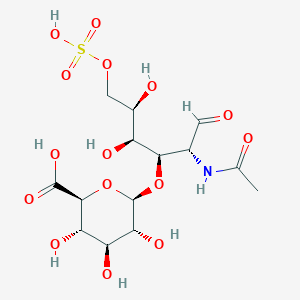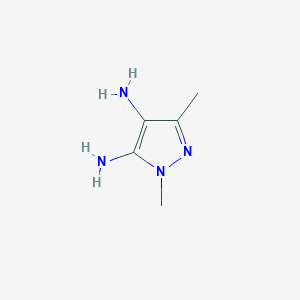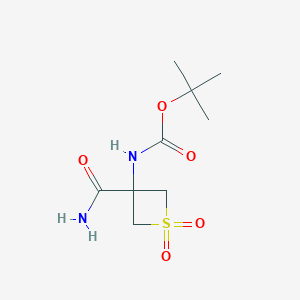![molecular formula C7H3ClFNO3S B15203744 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO3S and a molecular weight of 235.62 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The compound is characterized by the presence of a fluorine atom, a sulfonyl chloride group, and a benzoxazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts, and can be carried out under reflux conditions in water for about 45 minutes, yielding 79-89% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The benzoxazole ring can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Nanocatalysts, metal catalysts, ionic liquid catalysts
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit a range of biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Aplicaciones Científicas De Investigación
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of biologically active molecules with potential therapeutic applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can interact with various molecular targets and pathways, leading to the formation of biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the benzoxazole ring.
Benzoxazole-2-sulfonyl chloride: Similar but without the fluorine atom.
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride: Similar but with a chlorine atom instead of fluorine
Uniqueness
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the fluorine atom and the benzoxazole ring, which confer distinct reactivity and biological activity. The fluorine atom enhances the compound’s electrophilicity, making it a more potent reagent in various chemical reactions .
Propiedades
Fórmula molecular |
C7H3ClFNO3S |
|---|---|
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
4-fluoro-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO3S/c8-14(11,12)7-10-6-4(9)2-1-3-5(6)13-7/h1-3H |
Clave InChI |
XYXAAEYJAALKDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=C(O2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)











